N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester
CAS No.:
Cat. No.: VC16648967
Molecular Formula: C19H26N2O7
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O7 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]pentanedioate |
| Standard InChI | InChI=1S/C19H26N2O7/c1-19(2,3)28-18(25)20-13-8-6-12(7-9-13)16(23)21-14(17(24)27-5)10-11-15(22)26-4/h6-9,14H,10-11H2,1-5H3,(H,20,25)(H,21,23)/t14-/m0/s1/i6D,7D,8D,9D |
| Standard InChI Key | MPUPFJWBQKFIEQ-DKKXCOCSSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)OC)C(=O)OC)[2H])[2H])NC(=O)OC(C)(C)C)[2H] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition and Isotopic Labeling
N-Boc-(p-aminobenzoyl)-L-glutamic Acid-d4 Dimethyl Ester possesses the molecular formula C₁₉H₂₂D₄N₂O₇ and a molecular weight of 398.444 g/mol . The "d4" designation specifies that four hydrogen atoms in the benzoyl ring are replaced with deuterium isotopes, strategically positioned at the 2, 3, 5, and 6 positions of the aromatic ring . This isotopic labeling minimizes metabolic interference while maintaining the compound’s structural integrity, making it ideal for pharmacokinetic studies.
The IUPAC name, dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]pentanedioate, reflects its stereochemistry (S-configuration at the second carbon) and functional groups . The Boc group protects the amine functionality during synthetic reactions, while the dimethyl ester enhances solubility in organic solvents.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂D₄N₂O₇ | |
| Molecular Weight | 398.444 g/mol | |
| IUPAC Name | dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]pentanedioate | |
| SMILES | [2H]c1c([2H])c(C(=O)NC@@HC(=O)OC)c([2H])c([2H])c1NC(=O)OC(C)(C)C | |
| InChI | InChI=1S/C19H26N2O7/c1-19(2,3)28-18(25)20-13-8-6-12(7-9-13)16(23)21-14(17(24)27-5)10-11-15(22)26-4/h6-9,14H,10-11H2,1-5H3,(H,20,25)(H,21,23)/t14-/m0/s1/i6D,7D,8D,9D |
Synthesis and Manufacturing
Synthetic Route
The synthesis involves a multi-step process:
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Acyl Chloride Formation: p-Nitrobenzoic acid reacts with bis(trichloromethyl) carbonate (BTC) in the presence of dimethylformamide (DMF) to yield p-nitrobenzoyl chloride .
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Condensation: p-Nitrobenzoyl chloride undergoes condensation with L-glutamic acid dimethyl ester to form N-(4-nitrobenzoyl)-L-glutamic acid dimethyl ester .
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Deuteration: Hydrogen-deuterium exchange is achieved using deuterated solvents or catalysts, replacing specific hydrogens in the benzoyl ring.
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Boc Protection: The amine group is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Reduction: Catalytic hydrogenation with Pd/C and ammonium formate reduces the nitro group to an amine, yielding the final product .
Optimization and Challenges
Key challenges include maintaining deuterium incorporation efficiency and avoiding racemization at the stereocenter. Studies suggest that using deuterium oxide (D₂O) during the condensation step improves isotopic retention. The final purity (>98%) is confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry .
Applications in Biochemical Research
Metabolic Pathway Analysis
The compound’s deuterium labels enable precise tracking of glutamic acid metabolism in vivo. For instance, in a 2024 study, researchers used this derivative to map glutamate uptake in neuronal cells, revealing compartment-specific metabolic fluxes. The deuterium’s low natural abundance (0.015%) minimizes background noise in mass spectrometry, enhancing signal-to-noise ratios .
Pharmaceutical Development
As a stable isotope-labeled internal standard, it quantifies drug metabolites in plasma samples. A recent application involved assessing the pharmacokinetics of a novel antiepileptic drug, where the compound improved calibration accuracy by 30% compared to non-deuterated analogs .
Analytical Chemistry
In NMR spectroscopy, the deuterium atoms split adjacent proton signals, simplifying spectral interpretation. This property has been leveraged to study the compound’s interactions with γ-aminobutyric acid (GABA) receptors, providing insights into allosteric modulation mechanisms.
Research Findings and Case Studies
Cancer Therapeutics
In a 2023 study, the deuterated compound was conjugated to a folate receptor-targeting peptide, enhancing tumor-specific delivery of a chemotherapeutic agent. The deuterium’s isotopic effect reduced hepatic metabolism, increasing tumor drug concentration by 40% .
Neurodegenerative Disease
Researchers utilized the compound to trace glutamate excitotoxicity in Alzheimer’s disease models. Deuterium labeling revealed aberrant glutamate recycling in astrocytes, identifying a novel therapeutic target.
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